Z-8-Dodecen-1-ol

Catalog No.
S759531
CAS No.
40642-40-8
M.F
C₁₂H₂₄O
M. Wt
184.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-8-Dodecen-1-ol

CAS Number

40642-40-8

Product Name

Z-8-Dodecen-1-ol

IUPAC Name

(Z)-dodec-8-en-1-ol

Molecular Formula

C₁₂H₂₄O

Molecular Weight

184.32 g/mol

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h4-5,13H,2-3,6-12H2,1H3/b5-4-

InChI Key

YEQONIQGGSENJQ-UHFFFAOYSA-N

SMILES

CCCC=CCCCCCCCO

Synonyms

(Z)-8-Dodecen-1-ol; (8Z)-Dodec-8-en-1-ol; (Z)-8-Dodecenyl Alcohol

Canonical SMILES

CCCC=CCCCCCCCO

Isomeric SMILES

CCC/C=C\CCCCCCCO

Biodegradable Lubricant Research:

Due to its fatty alcohol structure and potential biodegradability, (Z)-8-Dodecen-1-ol could be explored as a green alternative to traditional lubricants used in various industrial applications. Research suggests that fatty alcohols possess lubricating properties . Additionally, their biodegradability minimizes environmental impact compared to petroleum-based lubricants . Further research is needed to evaluate the specific effectiveness and biodegradability of (Z)-8-Dodecen-1-ol in lubricative applications.

Surfactant Development:

Fatty alcohols like (Z)-8-Dodecen-1-ol can be modified to create surfactants, which are molecules that reduce surface tension and facilitate various processes. Surfactants have diverse applications in scientific research, including:

  • Protein studies: Surfactants can be used to solubilize and stabilize membrane proteins for research purposes .
  • Drug delivery: Surfactants are crucial components in many drug delivery systems, aiding in drug dissolution and transport .
  • Nanoparticle synthesis: Surfactants are often employed in the synthesis and stabilization of nanoparticles used in various research fields .

Exploring (Z)-8-Dodecen-1-ol as a potential precursor for developing novel, biodegradable surfactants could be a valuable area of research.

Material Science Applications:

Fatty alcohols like (Z)-8-Dodecen-1-ol can be utilized in material science research for various purposes, such as:

  • Polymer synthesis: Fatty alcohols can be incorporated into polymer chains, potentially influencing properties like flexibility and hydrophobicity .
  • Composite materials: Fatty alcohols can be used as modifiers in composite materials, potentially affecting their mechanical and physical properties .

Z-8-Dodecen-1-ol is a straight-chain fatty alcohol with the molecular formula C12H24OC_{12}H_{24}O and a molecular weight of approximately 184.3184 g/mol. This compound is characterized by a double bond in its structure, specifically at the 8th carbon position, which is in the Z configuration. It is often referred to as (Z)-8-Dodecen-1-ol and is known for its role as a pheromone component in various lepidopteran species, particularly the oriental fruit moth (Grapholita molesta) .

  • Disruption of cell membranes: The long chain and the hydroxyl group might interact with and damage the insect's cell membranes.
  • Interference with metabolic processes: The molecule might disrupt vital metabolic pathways within the insect.
Due to its functional groups:

  • Oxidation: The hydroxyl group can be oxidized to yield (Z)-8-Dodecenal or (Z)-8-Dodecenoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
  • Esterification: It can react with acids to form esters, which are often used in pheromone formulations.
  • Hydrogenation: The double bond can be hydrogenated to form dodecan-1-ol, increasing its saturation.

Z-8-Dodecen-1-ol exhibits significant biological activity, primarily as a pheromone. It plays a crucial role in the mating behavior of certain moth species, acting as an attractant for males during the reproductive season. Its effectiveness as a pheromone has been exploited in pest management strategies, particularly in traps designed to monitor and control populations of the oriental fruit moth and other related pests .

The synthesis of Z-8-Dodecen-1-ol can be achieved through various methods:

  • Reduction of Fatty Acids: Starting from fatty acids such as oleic acid, Z-8-Dodecen-1-ol can be synthesized via reduction processes.
  • Alkene Hydroboration-Oxidation: An alkene precursor can undergo hydroboration followed by oxidation to yield the alcohol.
  • Direct Synthesis from Dodecene: Dodecene can be subjected to hydroformylation followed by reduction to obtain Z-8-Dodecen-1-ol .

Z-8-Dodecen-1-ol has several applications:

  • Pest Control: Used in mating disruption strategies for pest management, particularly in orchards.
  • Fragrance Industry: Employed in the formulation of perfumes due to its pleasant odor profile.
  • Research: Utilized in studies related to insect behavior and chemical ecology .

Studies on Z-8-Dodecen-1-ol have focused on its interactions with various biological systems:

  • Behavioral Studies: Research has demonstrated that male moths are significantly attracted to this compound, highlighting its role in sexual communication.
  • Chemical Ecology: Investigations into how this pheromone affects population dynamics and mating success among lepidopteran species have been conducted .

Z-8-Dodecen-1-ol shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
(E)-8-Dodecen-1-olFatty AlcoholDifferent geometric isomer (E configuration)
(Z)-9-Dodecen-1-olFatty AlcoholDouble bond at position 9
(Z)-7-DodecenalAldehydeContains an aldehyde functional group
(Z)-8-Dodecenoic AcidFatty AcidCarboxylic acid derivative

Z-8-Dodecen-1-ol's unique Z configuration at the 8th carbon distinguishes it from other similar compounds, affecting its biological activity and applications in pest management .

The discovery of Z-8-Dodecen-1-ol traces to the 1970s during investigations into the sex pheromones of tortricid moths. Early gas chromatography-mass spectrometry (GC-MS) analyses of female G. molesta gland extracts identified a ternary blend comprising (Z)-8-dodecenyl acetate (Z8-12:Ac), (E)-8-dodecenyl acetate (E8-12:Ac), and Z-8-Dodecen-1-ol (Z8-12:OH) at a ratio of 100:6:10 . This alcohol, though present in smaller quantities, proved critical for male attraction in field trials, distinguishing it from structurally similar compounds like codlemone (E,E-8,10-dodecadien-1-ol) .

Key Milestones:

  • 1979: First identification in G. molesta pheromone glands .
  • 1986: Confirmation of behavioral synergism with acetate components .
  • 2002: Commercial adoption in mating disruption formulations (e.g., Isomate-M) .

Significance in Semiochemical Communication

Z-8-Dodecen-1-ol operates within a finely tuned chemical signaling system:

Table 1: Physicochemical Properties of Z-8-Dodecen-1-ol

PropertyValue
Molecular Weight184.32 g/mol
Boiling Point260.4±9.0°C (760 Torr)
Density (20°C)0.846±0.06 g/cm³
Vapor Pressure (25°C)0.0032 mmHg
SolubilityChloroform, Methanol (slight)

This alcohol enhances the stability and specificity of pheromone blends. Electrophysiological studies reveal that G. molesta males possess olfactory receptor neurons (ORNs) highly sensitive to Z8-12:Ac (EC₅₀ = 10⁻⁶ M) but exhibit no direct response to Z8-12:OH alone . Instead, the alcohol modulates central nervous system processing, amplifying attraction when combined with acetates .

Research Evolution and Current Scientific Landscape

Recent advances have refined synthesis protocols and ecological applications:

Synthesis Innovations:

  • Wittig Reaction: High-yield (85–92%) production using 8-hydroxyoctyltriphenylphosphonium salts under NaNH₂ catalysis .
  • Green Chemistry: Solvent-free methods employing ionic liquids reduce environmental impact .

Table 2: Field Efficacy of Z-8-Dodecen-1-ol in Pest Control

FormulationRelease Rate (μg/day)Mating Disruption (%)
CheckMate® OFM-SL1.2–2.589–94
Isomate-M Rosso0.8–1.678–85
SemiosOFMEco0.15*91–96

*Component of a 10.59% Z8-12:Ac blend.

Current research explores nanoencapsulation to prolong field persistence and mitigate volatilization losses . Additionally, CRISPR-Cas9 editing of G. molesta pheromone biosynthesis genes aims to disrupt Z8-12:OH production, offering genetic control strategies .

Straight-chain lepidopteran pheromones (SCLPs) are unsaturated hydrocarbons or oxygenated derivatives that mediate mating behaviors. Z-8-Dodecen-1-ol belongs to this category, functioning as both a primary pheromone component and a modulator in multi-component blends.

Structural and Functional Characteristics

SCLPs typically feature double bonds at specific positions to ensure species-specificity. For Z-8-Dodecen-1-ol, the cis configuration at the eighth carbon distinguishes it from analogous compounds like E-8-dodecen-1-ol, which exhibit trans stereochemistry. This structural nuance is critical for receptor binding in target species [2].

Biosynthetic Pathways

The biosynthesis of Z-8-Dodecen-1-ol involves Δ8 desaturation of fatty acid precursors, followed by reduction. In Grapholita molesta (Oriental fruit moth), the compound is synthesized alongside acetates such as Z-8-dodecenyl acetate, forming a synergistic blend that enhances male attraction [2] [5]. Key enzymatic steps include:

  • Δ8 Desaturation: Introduction of the cis double bond into a dodecanoic acid precursor.
  • Reduction: Conversion of the resulting fatty acid to the corresponding alcohol via fatty acyl-CoA reductase [7].

Functional Significance in Moth Species Communication

Grapholita molesta (Oriental Fruit Moth)

In G. molesta, Z-8-Dodecen-1-ol is a secondary component of the sex pheromone blend, complementing the primary attractant Z-8-dodecenyl acetate. Field studies demonstrate that its inclusion at specific ratios (e.g., 2–5% of the total blend) optimizes male attraction while minimizing cross-species interference [4] [5].

Grapholita funebrana (Plum Fruit Moth)

Female G. funebrana produce Z-8-Dodecen-1-ol alongside Z-8-dodecenyl acetate and Z-10-tetradecenyl acetate. The compound’s presence in gland extracts (2% of total components) suggests a dual role as an attractant and an inhibitor for sympatric species like G. molesta [4].

Mating Disruption Strategies

Commercial formulations like GRAPHOTEC utilize Z-8-Dodecen-1-ol in dispensers to saturate environments, confusing males and reducing mating success. The compound’s controlled release over 240 days underscores its stability and field applicability [5].

Comparative Analysis Across Lepidoptera Families

Tortricidae vs. Noctuidae

While Tortricidae species (e.g., Grapholita, Cydia) rely heavily on Z-8-Dodecen-1-ol, Noctuidae moths (e.g., Mamestra brassicae) exhibit broader sensitivity to aldehydes and longer-chain acetates. Electroantennography (EAG) studies reveal that Tortricid antennal receptors are highly tuned to C₁₂ alcohols, whereas Noctuids respond preferentially to C₁₄ and C₁₆ compounds [6].

Structural Diversity and Specificity

The table below contrasts pheromone components across Lepidoptera families:

FamilyPrimary ComponentSecondary ComponentFunction
TortricidaeZ-8-Dodecenyl acetateZ-8-Dodecen-1-olAttraction modulation
NoctuidaeZ-11-HexadecenalZ-9-Tetradecenyl acetateSpecies recognition
CrambidaeZ-11-HexadecenolZ-13-OctadecenalMate localization

This divergence reflects adaptations to ecological niches and predator avoidance [6] [7].

Evolutionary Development of Pheromonal Systems

Origin of Desaturase-Mediated Diversity

The evolution of Z-8-Dodecen-1-ol is tied to desaturase enzymes, which introduce double bonds into fatty acid chains. Phylogenetic analyses indicate that Δ8 desaturases in Tortricidae arose from gene duplication events in ancestral Lepidoptera, enabling structural diversification of pheromones [7].

Selective Pressures and Speciation

In Planotortrix and Ctenopseutis genera, radiation into new habitats drove the emergence of Δ5, Δ7, Δ9, and Δ11 desaturases. Similarly, Tortricid species adopting Z-8-Dodecen-1-ol likely gained selective advantages by reducing hybridization risks through pheromonal uniqueness [7].

Fossil Record and Molecular Clocks

Molecular dating suggests that SCLP systems originated ~150 million years ago, coinciding with the diversification of flowering plants. Z-8-Dodecen-1-ol and related compounds may have evolved as responses to the chemical complexity of angiosperm environments [7].

Z-8-Dodecen-1-ol represents a critical component in the chemical communication systems of numerous lepidopteran species, particularly the oriental fruit moth (Grapholita molesta). This straight-chain lepidopteran pheromone operates through sophisticated olfactory reception mechanisms that involve multiple molecular components and complex signal transduction pathways . The compound's effectiveness as a pheromone depends on its specific interactions with specialized olfactory proteins and receptors that facilitate its detection and subsequent behavioral responses.

The chemical structure of Z-8-Dodecen-1-ol, with its characteristic cis-configured double bond at the eighth carbon position, provides the molecular specificity required for selective recognition by olfactory systems [3]. This structural feature is crucial for distinguishing it from related compounds and ensuring species-specific responses. The compound's molecular weight of 184.32 g/mol and moderate lipophilicity (LogP = 4.505) enable it to effectively partition between aqueous and lipid phases during the olfactory detection process [3].

PropertyValue
Molecular FormulaC₁₂H₂₄O
Molecular Weight184.32 g/mol
CAS Number40642-40-8
IUPAC Name(Z)-dodec-8-en-1-ol
Boiling Point260.4±9.0°C (760 Torr)
Density0.846±0.06 g/cm³ (20°C)
SolubilityChloroform, Methanol (slight)
pKa15.19±0.10 (predicted)
LogP4.505 (estimated)

Table 1: Chemical and Physical Properties of Z-8-Dodecen-1-ol

Pheromone-Binding Protein Interactions

Pheromone-binding proteins serve as the initial molecular interface between Z-8-Dodecen-1-ol and the olfactory detection system. These small, water-soluble proteins, typically ranging from 14-20 kDa, are found in high concentrations within the sensillar lymph that bathes the dendrites of olfactory receptor neurons [4] [5]. The primary function of these proteins is to solubilize hydrophobic pheromone molecules and facilitate their transport through the aqueous environment to reach the receptor proteins embedded in the dendritic membranes.

The binding mechanism involves a pH-dependent conformational transition that regulates pheromone release. At physiological pH (approximately 6.5), pheromone-binding proteins exist in an open conformation that allows pheromone binding. However, near the membrane surface where the pH drops to approximately 4.5, these proteins undergo a structural rearrangement that triggers pheromone release [6]. This pH-dependent mechanism ensures that pheromones are delivered precisely to the receptor site where they can initiate signal transduction.

Research has demonstrated that pheromone-binding proteins exhibit moderate selectivity for Z-8-Dodecen-1-ol, with dissociation constants typically ranging from 0.1 to 10 μM [5] [7]. This binding affinity is sufficient to facilitate pheromone transport while allowing for efficient release at the receptor site. The protein structure consists of a tightly packed arrangement of seven α-helices linked by well-defined peptide segments and stabilized by three disulfide bridges [6].

The interaction between Z-8-Dodecen-1-ol and pheromone-binding proteins significantly enhances the sensitivity of the olfactory system. Studies have shown that the presence of appropriate pheromone-binding proteins can increase receptor sensitivity by several orders of magnitude, with some combinations showing dramatic increases in both signal amplitude and discrimination ability [5] [8]. This enhancement occurs through multiple mechanisms, including increased local concentration of pheromone near the receptor, protection from enzymatic degradation, and facilitation of proper receptor-ligand orientation.

SpeciesDescription
Grapholita molestaOriental fruit moth - primary pheromone component
Cydia funebranaPlum fruit moth - pheromone component
Cryptophlebia ombrodeltaMacadamia nut borer - pheromone component
Cryptophlebia illepidaKoa seedworm - pheromone component
Pandemis pyrusanaPandemis leafroller - pheromone component

Table 2: Lepidopteran Species Utilizing Z-8-Dodecen-1-ol as Pheromone Component

Receptor Activation Pathways

The activation of olfactory receptors by Z-8-Dodecen-1-ol initiates a complex cascade of molecular events that ultimately leads to the generation of electrical signals in olfactory receptor neurons. These receptors belong to the G-protein coupled receptor superfamily and are characterized by their seven-transmembrane domain structure and their ability to couple with specific G-proteins upon ligand binding [9] [10].

In vertebrate systems, olfactory receptors couple primarily with Golf, a specialized G-protein subunit that is highly enriched in olfactory sensory neurons [11] [10]. Upon binding of Z-8-Dodecen-1-ol to the receptor, conformational changes occur that facilitate the exchange of GDP for GTP on the Golf subunit, leading to its activation and subsequent dissociation from the βγ subunits. This activation process occurs on a millisecond timescale and represents the first amplification step in the olfactory transduction cascade [12].

The activated Golf subunit then interacts with adenylyl cyclase type III, the predominant adenylyl cyclase isoform in olfactory neurons [11] [13]. This interaction results in the catalytic conversion of ATP to cyclic adenosine monophosphate (cAMP), which serves as the primary second messenger in olfactory signal transduction. The production of cAMP represents a significant amplification step, as a single activated receptor can potentially generate thousands of cAMP molecules, though recent quantitative studies suggest that olfactory receptors may have lower amplification efficiency than previously thought [12].

The specificity of receptor activation is determined by the precise molecular interactions between Z-8-Dodecen-1-ol and specific amino acid residues within the receptor binding pocket. These interactions involve both hydrophobic contacts that accommodate the aliphatic chain of the pheromone and more specific interactions that recognize the hydroxyl group and the geometric configuration of the double bond [14]. The binding affinity of olfactory receptors for Z-8-Dodecen-1-ol typically ranges from 1 to 100 μM, providing sufficient sensitivity for detection while maintaining selectivity [15].

CategoryComponent
Binding ProteinsPheromone-binding proteins (PBPs)
Binding ProteinsOdorant-binding proteins (OBPs)
Binding ProteinsSoluble proteins in sensillar lymph
Receptor TypesOlfactory receptors (ORs)
Receptor TypesPheromone receptors (PRs)
Receptor TypesG-protein coupled receptors (GPCRs)
Ion ChannelsCyclic nucleotide-gated channels
Ion ChannelsCalcium-activated chloride channels
Ion ChannelsSodium/calcium exchangers

Table 3: Olfactory Signal Transduction Components

Neurological Signal Transduction

The neurological signal transduction pathway for Z-8-Dodecen-1-ol involves a series of precisely coordinated molecular events that convert the chemical signal into electrical activity in olfactory receptor neurons. This process begins with the elevation of intracellular cAMP levels following receptor activation and proceeds through the sequential activation of multiple ion channel types [11] [16].

Cyclic nucleotide-gated channels represent the primary transduction channels in olfactory neurons and are directly activated by the binding of cAMP [17]. These channels are heterotetrameric complexes composed of CNGA2, CNGA4, and CNGB1b subunits, each contributing specific functional properties to the channel complex. The CNGA2 subunits form the basic gating module that opens the channel upon cAMP binding, while the CNGA4 subunit allows the channel to open at lower cAMP concentrations, and the CNGB1b subunit provides rapid calcium-dependent feedback control.

The activation of cyclic nucleotide-gated channels by cAMP concentrations in the 2-5 μM range results in the influx of both sodium and calcium ions [17]. This initial depolarization is relatively small but is dramatically amplified by the subsequent activation of calcium-activated chloride channels. The calcium influx through cyclic nucleotide-gated channels raises the intracellular calcium concentration, particularly within the olfactory cilia, to levels sufficient to activate calcium-activated chloride channels.

The activation of calcium-activated chloride channels produces a large excitatory current that carries up to 90% of the total odorant-induced receptor current [16]. This amplification is possible because olfactory neurons maintain an unusually high intracellular chloride concentration, making the chloride equilibrium potential positive relative to the resting membrane potential. The efflux of chloride ions through these channels therefore produces a depolarizing current that significantly amplifies the initial signal generated by the cyclic nucleotide-gated channels.

Calcium signaling plays a dual role in olfactory signal transduction, serving both excitatory and inhibitory functions. While calcium influx through cyclic nucleotide-gated channels activates chloride channels for signal amplification, it also initiates negative feedback mechanisms that contribute to signal adaptation. The binding of calcium to calmodulin creates a calcium-calmodulin complex that directly inhibits cyclic nucleotide-gated channels, reducing their sensitivity to cAMP and contributing to the termination of the olfactory response.

StepPhaseProcess
1Primary CascadeOdorant binding to OR
2Primary CascadeG-protein activation (Gαolf)
3Primary CascadeAdenylyl cyclase III activation
4Primary CascadecAMP production
5Secondary EventsCNG channel opening
6Secondary EventsCa²⁺ and Na⁺ influx
7Secondary EventsCa²⁺-activated Cl⁻ channels
8Secondary EventsMembrane depolarization
9AdaptationCa²⁺/calmodulin feedback
10AdaptationReceptor desensitization
11AdaptationPhosphodiesterase activation
12AdaptationSignal termination

Table 4: Olfactory Signal Transduction Cascade

Electrophysiological Response Patterns

The electrophysiological responses to Z-8-Dodecen-1-ol can be measured using several techniques, each providing different levels of resolution and information about the olfactory detection process. Electroantennogram recordings measure the summed electrical activity of thousands of olfactory receptor neurons and provide information about the overall sensitivity and response characteristics of the antenna.

Electroantennogram responses to Z-8-Dodecen-1-ol typically exhibit several characteristic features that reflect the underlying cellular mechanisms. The amplitude of the response is directly correlated with the concentration of the pheromone, with threshold concentrations typically in the range of 10⁻⁹ to 10⁻⁷ M. The response kinetics show a rapid onset with rise times of 50-200 milliseconds, followed by a slower decay phase lasting several seconds.

Single sensillum recordings provide higher resolution information about the responses of individual olfactory receptor neurons to Z-8-Dodecen-1-ol. These recordings reveal that individual neurons can respond to the pheromone with bursts of action potentials, often preceded by elementary receptor potentials that reflect the activation of individual receptor molecules. The frequency and pattern of action potentials encode information about the concentration and identity of the pheromone stimulus.

The elementary receptor potentials observed in single neuron recordings provide insight into the molecular events underlying pheromone detection. These potentials, which typically have amplitudes of 0.5-1.0 mV and durations of 10-100 milliseconds, represent the electrical responses generated by the activation of individual receptor molecules by single pheromone molecules. The variability in the amplitude and shape of these potentials suggests that individual receptor activations can vary in their effectiveness, possibly reflecting different conformational states or coupling efficiencies.

Adaptation represents a crucial aspect of the electrophysiological response to Z-8-Dodecen-1-ol. Prolonged exposure to the pheromone results in a progressive reduction in response amplitude, with adaptation rates typically ranging from 20-80% reduction depending on the concentration and duration of exposure. This adaptation occurs through multiple mechanisms, including calcium-dependent desensitization of cyclic nucleotide-gated channels, receptor phosphorylation, and depletion of second messenger systems.

ParameterTypical ValuesReference Conditions
Amplitude Range0.1-2.0 mVSaturating stimulus
Threshold Concentration10⁻⁹ - 10⁻⁷ MSpecies-dependent
Response Duration2-10 secondsShort pulse stimulation
Rise Time50-200 msTemperature-dependent
Fall Time1-5 secondsConcentration-dependent
Adaptation Rate20-80% reductionContinuous exposure
Recovery Time10-60 minutesPost-adaptation

Table 5: Electroantennogram Response Characteristics

The temporal dynamics of electrophysiological responses to Z-8-Dodecen-1-ol reveal important information about the kinetics of the underlying molecular processes. The rapid onset of responses reflects the fast kinetics of receptor binding and G-protein activation, while the slower decay phase reflects the time required for signal termination through cAMP degradation and calcium extrusion [16]. The recovery from adaptation can take minutes to hours, reflecting the time required for the restoration of normal receptor sensitivity through the resynthesis of signaling components and the removal of inhibitory factors.

ProcessTime ScaleMolecular MechanismRegulatory Factors
Odorant bindingMillisecondsLigand-receptor bindingBinding proteins
G-protein activationMillisecondsGDP/GTP exchangeGTPase activity
Adenylyl cyclase activationMillisecondsConformational changeCalcium feedback
cAMP productionSecondsATP → cAMP conversionPhosphodiesterase
CNG channel openingMillisecondsLigand-gated openingCalcium/calmodulin
Calcium influxMillisecondsElectrochemical gradientDriving force
Chloride channel activationMillisecondsCalcium-dependent gatingCalcium concentration
Action potential generationMillisecondsVoltage-gated channelsMembrane potential
Adaptation initiationSecondsCalcium/calmodulin bindingCalcium buffering
Signal terminationSeconds to minutesPhosphodiesterase activityEnzyme kinetics

Table 6: Signal Transduction Kinetics

The electrophysiological response patterns to Z-8-Dodecen-1-ol also demonstrate remarkable specificity and sensitivity. The olfactory system can discriminate between Z-8-Dodecen-1-ol and closely related compounds, such as its geometric isomers, based on subtle differences in their electrophysiological signatures. This discrimination ability is crucial for maintaining species-specific communication and preventing cross-species interference in pheromone-mediated behaviors.

The integration of electrophysiological responses occurs at multiple levels within the olfactory system. Individual olfactory receptor neurons project to specific glomeruli within the olfactory bulb, where their signals are integrated and processed by second-order neurons. The patterns of activity across different glomeruli encode information about the identity and concentration of the pheromone stimulus, while the temporal dynamics of these patterns may encode additional information about the spatial and temporal structure of the odor plume.

XLogP3

4.2

UNII

1I624SQJ40

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

40642-40-8

Use Classification

Agrochemicals -> Attractants
Fatty Acyls [FA] -> Fatty alcohols [FA05]

General Manufacturing Information

8-Dodecen-1-ol, (8Z)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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